molecular formula C14H15N B592465 Dibenzylamine-d10 CAS No. 923282-09-1

Dibenzylamine-d10

Cat. No.: B592465
CAS No.: 923282-09-1
M. Wt: 207.342
InChI Key: BWLUMTFWVZZZND-LHNTUAQVSA-N
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Description

Dibenzylamine-d10, also known as Bisbenzylamine-d10, is a deuterium-labeled version of Dibenzylamine. This compound is primarily used in scientific research as a stable isotope-labeled analytical standard. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of this compound makes it particularly useful for various applications in drug development and pharmacokinetic studies .

Biochemical Analysis

Biochemical Properties

It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles . This suggests that Dibenzylamine-d10 may interact with various enzymes, proteins, and other biomolecules in unique ways due to its deuterium labeling.

Temporal Effects in Laboratory Settings

Deuterium-labeled compounds are often used as tracers for quantitation during the drug development process , suggesting that this compound may have unique stability, degradation, and long-term effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylamine-d10 is synthesized by incorporating deuterium into the molecular structure of Dibenzylamine. The reaction conditions typically involve a temperature range of 10-100°C and a hydrogen reaction pressure of 1.0-5.0 gauge pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium into the molecular structure. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzylamine-d10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Dibenzylamine.

    Substitution: N-Benzylbenzylamine

Scientific Research Applications

Dibenzylamine-d10 is widely used in scientific research for various applications, including:

    Chemistry: Used as a stable isotope-labeled standard for quantitation in analytical chemistry.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes .

Comparison with Similar Compounds

Dibenzylamine-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound stands out due to its stable isotope labeling, making it particularly valuable for precise quantitation and tracing in scientific research.

Biological Activity

Dibenzylamine-d10 is a deuterated analog of dibenzylamine, which has gained attention in various fields, including pharmacology and metabolic studies. Its unique isotopic labeling allows researchers to track its behavior in biological systems, providing insights into its pharmacokinetics and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound retains the dibenzylamine structure but incorporates deuterium atoms, which can alter its chemical and biological properties.
  • CAS Number : 923282-09-1
  • Applications : Primarily used in metabolic studies, pharmacokinetic research, and as a tracer in various biochemical assays.

This compound functions through several mechanisms:

  • Pharmacokinetics : Studies indicate that this compound reaches peak concentrations of approximately 300 ng/mL within five hours post-administration. The deuterium substitution may influence its absorption, distribution, metabolism, and excretion (ADME) profiles compared to its non-deuterated counterpart .
  • Biochemical Interactions : It interacts with various enzymes, notably Trypsin-1 and Trypsin-2, which are crucial for protein digestion and processing.

Pharmacological Studies

Research has demonstrated that this compound serves as a valuable tool in pharmacokinetic studies:

  • Metabolic Tracing : Its use as a stable isotope-labeled compound allows for precise tracing of metabolic pathways and drug interactions in vivo.
  • Impact on Drug Development : The incorporation of deuterium has been shown to potentially enhance the stability and efficacy of drug candidates by altering their metabolic pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Metabolic Studies :
    • A study utilized this compound to trace the incorporation of deuterium in various metabolic pathways, demonstrating its utility in understanding drug metabolism and pharmacodynamics.
  • Pharmacokinetic Analysis :
    • In a controlled experiment, this compound was administered to assess its pharmacokinetic profile. The results indicated significant differences in the metabolic rates compared to non-deuterated forms, suggesting altered enzyme interactions due to deuteration .
  • Enzyme Inhibition :
    • Research indicated that this compound could inhibit certain enzymes involved in metabolic processes, although specific targets remain under investigation .

Chemical Reactions

This compound participates in various chemical reactions:

Reaction TypeDescriptionCommon ReagentsMajor Products
OxidationAddition of oxygen or removal of hydrogenPotassium permanganateBenzaldehyde, Benzoic acid
ReductionAddition of hydrogen or removal of oxygenLithium aluminum hydrideDibenzylamine
SubstitutionReplacement of one atom/group with anotherBenzyl chloride + baseN-Benzylbenzylamine

Properties

IUPAC Name

1-(2,3,4,5,6-pentadeuteriophenyl)-N-[(2,3,4,5,6-pentadeuteriophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLUMTFWVZZZND-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CNCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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